3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide

Catalog No.
S2815042
CAS No.
1645386-32-8
M.F
C15H18ClN3O3
M. Wt
323.78
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide

CAS Number

1645386-32-8

Product Name

3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide

IUPAC Name

3-chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide

Molecular Formula

C15H18ClN3O3

Molecular Weight

323.78

InChI

InChI=1S/C15H18ClN3O3/c1-3-8-15(10-17,9-4-2)18-14(20)11-6-5-7-12(16)13(11)19(21)22/h5-7H,3-4,8-9H2,1-2H3,(H,18,20)

InChI Key

MLIRHAZYKYGNEP-UHFFFAOYSA-N

SMILES

CCCC(CCC)(C#N)NC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-]

Solubility

not available

3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide is a synthetic organic compound characterized by its unique combination of functional groups, including a chloro group, a cyano group, and a nitro group attached to a benzamide backbone. Its molecular formula is C14H16ClN3O2, and it features a chloro substituent at the 3-position of the benzene ring, a nitro group at the 2-position, and an amide linkage to a 4-cyanoheptan-4-yl side chain. This structure imparts distinct chemical properties that make it of interest in various fields, including medicinal chemistry and materials science.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts or sodium borohydride.
  • Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

These reactions highlight the compound's potential for further functionalization and modification.

The synthesis of 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide typically involves several steps:

  • Preparation of Nitro-Chlorobenzene Intermediate: Starting from 3-chloro-2-nitroaniline, the compound is prepared through nitration and chlorination reactions.
  • Amidation: The nitro-chlorobenzene intermediate undergoes amidation with 4-cyanoheptan-4-amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
  • Purification: The final product is purified using recrystallization or column chromatography techniques.

This multi-step synthesis allows for the precise incorporation of functional groups necessary for desired chemical properties.

3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure may provide lead compounds for drug development, particularly in targeting specific diseases.
  • Material Science: The compound could be utilized in developing novel materials due to its reactive functional groups.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis for creating more complex molecules.

Interaction studies for 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide would typically focus on its binding affinity to specific biological targets. These studies can involve:

  • Enzyme Inhibition Assays: Evaluating how the compound affects enzyme activity can provide insights into its potential therapeutic uses.
  • Receptor Binding Studies: Understanding how the compound interacts with receptors can elucidate its mechanism of action in biological systems.

Such studies are crucial for determining the pharmacological profile of the compound.

Several compounds share structural similarities with 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide:

Compound NameKey Features
3-Chloro-N-(4-cyanobutan-4-yl)-2-nitrobenzamideShorter alkyl chain
3-Chloro-N-(4-cyanoheptan-4-yl)-2-aminobenzamideAmino group instead of nitro group
3-Bromo-N-(4-cyanoheptan-4-yl)-2-nitrobenzamideBromo substituent instead of chloro

Uniqueness

The uniqueness of 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide lies in its specific combination of functional groups that confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in research and industry, setting it apart from similar compounds.

XLogP3

3.8

Dates

Modify: 2024-04-15

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